N-(Chloroacetyl)allylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-prop-2-enylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOOMRDAGOXGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157719 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13269-97-1 | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13269-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Allyl-2-chloro-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Advanced Methodologies for N Chloroacetyl Allylamine and Its Derivatives
General Synthetic Routes to N-(Chloroacetyl)allylamine
The principal method for synthesizing this compound involves the direct acylation of allylamine (B125299). This reaction is fundamental and its efficiency is highly dependent on carefully controlled conditions.
Acylation of Allylamine with Chloroacetyl Chloride
The most common and direct route to this compound is the nucleophilic acyl substitution reaction between allylamine and chloroacetyl chloride. In this process, the nitrogen atom of the allylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent departure of the chloride leaving group results in the formation of the amide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the acylation. ijpsr.infosphinxsai.com
The general reaction is as follows: CH2=CHCH2NH2 (Allylamine) + ClCOCH2Cl (Chloroacetyl chloride) → CH2=CHCH2NHCOCH2Cl (this compound) + HCl
This method is widely adopted for the synthesis of various N-substituted chloroacetamide derivatives due to its straightforward nature and the high reactivity of chloroacetyl chloride. researchgate.netresearchgate.net
Optimization of Reaction Conditions (Solvent, Base, Temperature)
The yield and purity of this compound are significantly influenced by reaction parameters such as the choice of solvent, the type of base used, and the reaction temperature.
Solvent: The choice of solvent is critical. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dioxane, and benzene (B151609) are often employed. sphinxsai.comerciyes.edu.tr Dichloromethane is frequently used as it is a good solvent for the reactants and does not participate in the reaction. researchgate.net Some syntheses are also performed in aqueous phases or under biphasic conditions, particularly for large-scale industrial preparations, using an organic solvent and an aqueous solution of an inorganic base. google.com
Base: A base is essential to scavenge the HCl produced. Common bases include tertiary amines like triethylamine (B128534) (TEA) or sterically hindered non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). sphinxsai.comresearchgate.netresearchgate.net Inorganic bases like potassium carbonate (K2CO3), sodium carbonate, or sodium hydroxide (B78521) are also used, especially in aqueous or biphasic systems. google.comresearchgate.net The use of DBU in THF at room temperature has been shown to be a highly efficient system, leading to high yields and short reaction times. sphinxsai.com
Temperature: The acylation is an exothermic reaction and is typically controlled by cooling. The reaction is often initiated at a low temperature, such as 0-5 °C, by placing the reaction vessel in an ice bath, especially during the addition of the highly reactive chloroacetyl chloride. sphinxsai.comerciyes.edu.tr After the initial addition, the reaction is often allowed to stir at room temperature for several hours to ensure completion. sphinxsai.comerciyes.edu.tr
| Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Triethylamine (TEA) | Dichloromethane (DCM) | Room Temperature | Good | researchgate.netresearchgate.net |
| Potassium Carbonate (K2CO3) | Benzene | Reflux | Moderate to Good | sphinxsai.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 0°C to Room Temperature | Excellent (75-95%) | sphinxsai.comresearchgate.net |
| Sodium Carbonate | Water/Organic Solvent | Room Temperature | High (e.g., 97%) | google.com |
Advanced Synthetic Strategies for this compound Derivatives
Beyond its basic synthesis, the this compound scaffold is a precursor to a wide array of more complex molecules through various advanced synthetic strategies.
Synthesis of N-Substituted Chloroacetamide Derivatives
The fundamental reaction of an amine with chloroacetyl chloride can be extended to a vast range of primary and secondary amines to produce a library of N-substituted chloroacetamide derivatives. ijpsr.inforesearchgate.netresearchgate.net This class of compounds is valuable because the chlorine atom is readily displaced by various nucleophiles (containing oxygen, nitrogen, or sulfur), making them versatile synthetic intermediates. researchgate.net For example, N-aryl chloroacetamides are synthesized by reacting substituted anilines with chloroacetyl chloride, often in DCM with TEA as the base. researchgate.netnih.gov The principles are directly applicable to allylamine and its substituted variants.
| Amine Reactant | Resulting N-Substituted Chloroacetamide | Significance |
|---|---|---|
| Substituted Anilines | N-Aryl-2-chloroacetamides | Precursors to heterocyclic compounds and biologically active molecules. researchgate.netresearchgate.net |
| Aliphatic Amines | N-Alkyl-2-chloroacetamides | Intermediates for various functionalized molecules. ijpsr.info |
| Aminothiazoles | N-(Thiazol-2-yl)-2-chloroacetamides | Building blocks for pharmacologically active agents. sphinxsai.com |
| 3-Amino-quinazolin-4(3H)-one | 2-Chloro-N-(4-oxo-quinazolin-3(4H)-yl)acetamide | Used in the synthesis of potential antitumor agents. nih.gov |
Incorporation into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are powerful tools for building molecular complexity. The structural motifs of this compound can be incorporated into MCRs. For instance, the chloroacetyl group is a key component in some MCRs. In one strategy, adducts from a [3+2] cycloaddition are acylated with chloroacetyl chloride, and the resulting intermediate undergoes further cyclization to create complex heterocyclic systems like piperazinediones. researchgate.net Similarly, isocyanide-based MCRs, such as the Ugi or Passerini reactions, can utilize allylamine as the amine component and a carboxylic acid with a chloro-substituent to generate diverse scaffolds. thieme-connect.comnih.gov These approaches allow for the rapid assembly of complex molecules containing the core structure of this compound.
Catalytic Approaches in Derivative Synthesis (e.g., Palladium-catalyzed reactions involving allylamines)
The allyl group within this compound is amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the synthesis of a vast range of derivatives. These methods offer high efficiency and selectivity for C-C and C-N bond formation.
Mizoroki-Heck Reaction: This reaction allows for the arylation of the allyl group. Protocols have been developed for the selective monoarylation of unprotected allylamines using aryl iodides with a Pd(OAc)2 catalyst. rsc.org This strategy could be applied to this compound to create cinnamylamine-type derivatives, which are prevalent in bioactive molecules. rsc.orgacs.org
Substrate-Directable Heck-Matsuda Reaction: The arylation of allylamine derivatives can be achieved with high regio- and stereocontrol using arenediazonium salts in a palladium-catalyzed process. The directing-group ability of the amide functionality in this compound could play a key role in controlling the regioselectivity of the arylation. nih.gov
Allylic Substitution and Hydroamination: Palladium catalysts can be used for the hydroamination of dienes or allylic substitution reactions using various nitrogen nucleophiles. nih.gov While often used to form allylamines, these catalytic systems can also functionalize existing allylamine derivatives, opening pathways to more complex structures.
| Catalytic Reaction | Catalyst System (Example) | Reactant for Allyl Group | Potential Product Type | Reference |
|---|---|---|---|---|
| Mizoroki-Heck Arylation | Pd(OAc)2 / AgOAc | Aryl Iodide | N-(Chloroacetyl)-3-arylallylamine | rsc.org |
| Heck-Matsuda Arylation | Palladium Catalyst | Arenediazonium Salt | Regio/Stereo-selective Arylated Derivatives | nih.gov |
| Diarylation | Pd(II) Precatalyst | Aryl Halide | N-(Chloroacetyl)-3,3-diarylallylamine | acs.org |
| Aza-Wacker (Oxidative Amination) | Pd-SPRIX Complex | Nitrogen Nucleophile (e.g., Imide) | Further aminated derivatives | researchgate.net |
Microwave-Assisted Synthesis and Sonochemistry Applications
Modern synthetic chemistry increasingly relies on energy-efficient and time-saving technologies like microwave irradiation and sonochemistry to drive chemical reactions. These methods offer significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often cleaner reaction profiles. researchgate.netrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. researchgate.netrsc.org This technique has been successfully applied to a wide range of organic transformations, including the synthesis of N-heterocycles and amides. rsc.orgchim.it
The synthesis of chloroacetamide derivatives, structurally related to this compound, is a prime example of the efficiency of microwave irradiation. The conventional synthesis of 2-Chloro-N-p-tolylacetamide, for instance, requires 5-6 hours, whereas microwave-assisted synthesis can be completed in just 5-10 minutes, yielding significant improvements in reaction time and product output. researchgate.net This approach typically involves the reaction of an amine with chloroacetyl chloride, often in a suitable solvent or under neat conditions. researchgate.netmdpi.com A general procedure for the microwave-assisted synthesis of 2-chloro-N-substituted acetamides involves dissolving the parent amine in a solvent like chloroform (B151607) and adding chloroacetyl chloride, followed by irradiation in a microwave reactor. researchgate.net
This methodology can be extended to the synthesis of this compound and its derivatives. For example, microwave irradiation has been used for the N-allylation of (allylamino)benzene amides, demonstrating its utility in functionalizing molecules containing an allylamine group. nih.gov The reaction of an amine with an alkyl halide, such as allyl bromide, can be significantly accelerated, with reaction times as short as a few minutes. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Chloroacetamide Derivative researchgate.net
| Method | Reaction Time | Yield |
| Conventional Heating | 5-6 hours | Moderate |
| Microwave Irradiation | 5-10 minutes | 50-80% |
Sonochemistry Applications
Ultrasound has found applications in various areas of organic synthesis, including enhancing catalyst efficiency and promoting reactions in heterogeneous systems. dtic.milmdpi.com Sonochemistry can be particularly useful for solvent-free reactions, where mechanical energy from sound waves can facilitate reactions between solid reagents. beilstein-journals.org This approach aligns with the principles of green chemistry by reducing or eliminating the need for solvents. beilstein-journals.orgrsc.org
While specific sonochemical applications for this compound are not extensively documented, the principles of sonochemistry suggest potential utility. For example, the synthesis of this compound from allylamine and chloroacetyl chloride, especially if one component is a solid or if a solid base is used, could potentially be accelerated by ultrasound. Furthermore, ultrasound is known to promote effective mixing and can be applied to various phase transfer-catalyzed reactions, which could be relevant for subsequent reactions involving the chloroacetyl group. dergipark.org.tr The use of ultrasound to prepare catalysts or activate surfaces could also be a relevant application in processes involving derivatives of this compound. mdpi.com
Synthesis of Homoallylic Amines and Allylic Amines from Related Precursors
Homoallylic and allylic amines are crucial structural motifs found in numerous bioactive molecules, natural products, and pharmaceuticals. nih.govnih.gov They also serve as versatile synthetic intermediates. Consequently, the development of efficient and selective methods for their synthesis is a major focus of modern organic chemistry.
Synthesis of Homoallylic Amines
Homoallylic amines are typically characterized by an amino group located at the γ-position relative to a double bond. Their synthesis often involves the addition of an allyl group to an imine or an iminium ion intermediate. nih.govbeilstein-journals.org
Several advanced catalytic methods have been developed for this purpose. One-pot, three-component reactions involving an aldehyde, an amine source (like benzyl (B1604629) carbamate), and an allylating agent (like allyltrimethylsilane) provide a direct route to protected homoallylic amines. organic-chemistry.org Catalysts such as iodine can effectively promote this condensation. organic-chemistry.org
More sophisticated approaches utilize photoredox catalysis for the radical allylation of imines. nih.gov A conceptually different strategy involves a radical-radical cross-coupling between an α-amino alkyl radical and a transient allylic radical, which can be generated from feedstocks like butadiene. nih.gov This metal-free method offers excellent regioselectivity and broad functional group compatibility. nih.gov Enantioselective methods, employing chiral catalysts, can generate highly enantioenriched homoallylic amines from acetals, an N-nucleophile, and an allylsilane reagent. nih.gov In these reactions, a reactive iminium ion is generated in situ and trapped by the allylsilane. nih.gov
While this compound itself is not a direct precursor in these specific examples, N-allyl amides can be envisioned as precursors to the necessary imines or amine nucleophiles after appropriate chemical manipulation.
Table 2: Selected Modern Methodologies for Homoallylic Amine Synthesis
| Methodology | Key Reagents | Catalyst/Conditions | Key Features |
| Three-Component Condensation | Aldehyde, Benzyl Carbamate, Allyltrimethylsilane | Iodine | One-pot, excellent yields. organic-chemistry.org |
| Photoredox Catalysis | Imine, Butadiene | Photoredox Catalyst | Metal-free, radical-radical coupling, high regioselectivity. nih.gov |
| Asymmetric Catalysis | Acetal, N-Boc Carbamate, Allylsilane | Chiral Dual HBD Catalyst | Enantioselective, generates chiral amines. nih.gov |
Synthesis of Allylic Amines
Allylic amines contain an amino group attached to a carbon atom adjacent to a double bond. This compound is itself an N-substituted secondary allylic amine. The synthesis of more complex or diverse allylic amines often involves allylic C-H amination or the reaction of allylic electrophiles with amine nucleophiles. nih.govorganic-chemistry.org
Direct allylic C-H amination of alkenes with amines is a highly atom-economical but challenging transformation. nih.gov Dual catalytic systems, combining visible-light photoredox catalysis with cobalt catalysis, have been developed to achieve the intermolecular cross-coupling of terminal alkenes with free amines, including challenging aliphatic amines. nih.gov This method provides branched allylic amines with high regio- and chemoselectivity. nih.gov
Another powerful strategy is the catalytic multicomponent coupling of simple alkenes, aldehydes, and amides. nih.govrsc.org By combining nickel catalysis and Lewis acid catalysis, architecturally complex and functionally diverse allylic amines can be assembled in a single step from readily available starting materials. nih.govrsc.org Other established methods include the palladium-catalyzed Tsuji-Trost reaction, which involves the amination of allylic electrophiles like allylic phosphates or chlorides. organic-chemistry.org The choice of ligands and reaction conditions can control the regioselectivity of the amination. organic-chemistry.org
Table 3: Selected Modern Methodologies for Allylic Amine Synthesis
| Methodology | Key Reagents | Catalyst/Conditions | Key Features |
| Dual Catalysis C-H Amination | Alkene, Free Amine | Visible-Light Photocatalyst + Cobalt Catalyst | Direct C-H functionalization, forms branched amines. nih.gov |
| Multicomponent Coupling | Alkene, Aldehyde, Amide | Nickel Catalyst + Lewis Acid Catalyst | Modular, one-step synthesis of complex amines. nih.govrsc.org |
| Palladium-Catalyzed Amination | Allylic Phosphate, Secondary Amine | Pd(OAc)2/P(OPh)3 | Tsuji-Trost type reaction, low catalyst loading. organic-chemistry.org |
Spectroscopic and Computational Elucidation of N Chloroacetyl Allylamine Structure and Properties
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental spectra for N-(Chloroacetyl)allylamine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the allylic protons, the methylene (B1212753) protons adjacent to the nitrogen, and the methylene protons of the chloroacetyl group. The vinyl protons (=CH₂) would appear as multiplets in the downfield region (typically 5.0-6.0 ppm), with the single vinyl proton (-CH=) appearing as a more complex multiplet further downfield due to coupling with the adjacent methylene and vinyl protons. The methylene protons of the allyl group (-NCH₂-) would likely appear as a doublet of triplets around 3.9-4.1 ppm. The singlet for the chloroacetyl methylene protons (-COCH₂Cl) is anticipated to be in the region of 4.0-4.2 ppm. A broad singlet corresponding to the amide proton (NH) is also expected, with its chemical shift being highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, five distinct carbon signals are predicted. The carbonyl carbon (C=O) of the amide group would have the most downfield shift, typically in the range of 165-170 ppm. The carbons of the vinyl group are expected around 117 ppm (CH₂) and 134 ppm (CH). The methylene carbon adjacent to the nitrogen (-NCH₂) would resonate around 42-50 ppm, while the chloroacetyl methylene carbon (-CH₂Cl) would be found in a similar region, around 42 ppm.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignment. nanalysis.comwalisongo.ac.id
COSY: A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the allyl group by showing correlations between the -NCH₂-, -CH=, and =CH₂ protons. walisongo.ac.id
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. nanalysis.com This would definitively link each proton signal to its corresponding carbon atom, for instance, connecting the proton signal at ~4.0 ppm to the chloroacetyl carbon signal.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, a correlation between the amide proton (NH) and the carbonyl carbon (C=O), as well as the methylene carbon of the allyl group (-NCH₂-), would confirm the amide linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(O )- | - | 166.0 |
| -C H=CH₂ | 5.70 - 5.90 (m) | 134.0 |
| -CH=C H₂ | 5.10 - 5.30 (m) | 117.0 |
| -NC H₂-CH= | 3.90 - 4.10 (m) | 49.0 |
| -CO-C H₂Cl | 4.15 (s) | 42.6 |
| NH | 6.5 - 7.5 (br s) | - |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.
The most prominent peaks would include a strong absorption for the amide C=O stretching vibration, typically found around 1670 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which appears as a sharp peak in the region of 3300-3400 cm⁻¹. The N-H bending vibration is also expected around 1540 cm⁻¹ (Amide II band). The presence of the allyl group would be confirmed by C=C stretching absorption near 1640 cm⁻¹ and =C-H stretching absorptions just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). researchgate.net The C-Cl stretching vibration from the chloroacetyl group is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3300 - 3400 |
| C=O (Amide I) | Stretch | ~1670 |
| N-H (Amide II) | Bend | ~1540 |
| =C-H (Vinyl) | Stretch | 3010 - 3090 |
| C=C (Vinyl) | Stretch | ~1640 |
| C-H (Alkane) | Stretch | 2850 - 2960 |
| C-N | Stretch | 1200 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its ionization and subsequent fragmentation. The molecular formula of this compound is C₅H₈ClNO, corresponding to a molecular weight of approximately 133.58 g/mol . biosynth.com
In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 133, with a characteristic [M+2]⁺ peak at m/z 135 with about one-third the intensity, which is indicative of the presence of a single chlorine atom.
The fragmentation pattern is dictated by the functional groups present. Key fragmentation pathways for amides and alkyl halides would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. libretexts.org This could result in the loss of a chloroacetyl radical or an allyl radical.
McLafferty Rearrangement: While less common for secondary amides compared to primary ones, this rearrangement could potentially occur. libretexts.org
Loss of Chlorine: Fragmentation involving the loss of a chlorine atom (Cl•) would lead to a fragment ion at m/z 98.
Cleavage of the Acyl Group: Cleavage of the N-C=O bond can lead to the formation of an allylamine (B125299) cation (m/z 57) or a chloroacetyl cation (m/z 77/79).
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Ion |
|---|---|
| 133/135 | [C₅H₈ClNO]⁺ (Molecular Ion) |
| 98 | [M - Cl]⁺ |
| 77/79 | [CH₂ClCO]⁺ |
| 57 | [CH₂=CHCH₂NH₂]⁺ |
| 41 | [CH₂=CHCH₂]⁺ (Allyl cation) |
Computational Chemistry for Structural Validation and Energetic Analysis
Computational methods, particularly those based on quantum mechanics, serve as powerful complements to experimental techniques. They allow for the validation of experimental structures and provide deep insights into the molecule's electronic properties and conformational possibilities.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. als-journal.comnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the molecule's lowest energy geometry. als-journal.commdpi.com
These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. Furthermore, DFT can be used to calculate a theoretical vibrational spectrum. als-journal.com Comparing the computed IR frequencies with the experimental IR spectrum can aid in the assignment of vibrational modes.
Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule. The calculation of the molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. als-journal.com For this compound, the oxygen of the carbonyl group and the nitrogen atom would be expected to be electron-rich regions, while the amide proton and the carbon atom bonded to chlorine would be relatively electron-poor.
Conformational Analysis and Energy Landscapes
This compound possesses several rotatable single bonds, leading to the possibility of multiple conformers. The key rotations are around the N-C(allyl), C-C(allyl), and N-C(acyl) bonds. Conformational analysis aims to identify the stable conformers and determine their relative energies. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods
The prediction of spectroscopic parameters through computational methods has become an indispensable tool in modern chemistry for elucidating molecular structures and properties. chemistryconnected.com Techniques such as Density Functional Theory (DFT) and various ab initio methods are routinely employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies. tau.ac.ilsioc-journal.cn These theoretical calculations provide valuable insights that complement and aid in the interpretation of experimental spectra.
Computational approaches to predict NMR spectra, for instance, have evolved significantly. Methodologies like the Gauge-Independent Atomic Orbital (GIAO) method are frequently used in conjunction with DFT to calculate ¹H and ¹³C NMR chemical shifts. jst.go.jp The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for various organic molecules, especially when considering conformational isomers. nih.gov The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data. researchgate.net For complex molecules, more advanced strategies, including machine learning and neural network models trained on large spectral databases, are emerging to enhance the precision of chemical shift predictions. researchgate.net
Similarly, computational methods are extensively used to predict vibrational spectra. The process typically involves an initial geometry optimization of the molecule to find its lowest energy conformation. tau.ac.il Subsequently, harmonic vibrational frequencies are calculated at this equilibrium geometry. These calculated frequencies are often scaled using empirical factors to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental infrared (IR) and Raman spectra. researchgate.net The analysis of the calculated vibrational modes, including their intensities and potential energy distribution (PED), allows for a detailed assignment of the bands observed in experimental spectra. researchgate.net
Reactivity and Reaction Mechanisms of N Chloroacetyl Allylamine
Nucleophilic Substitution Reactions at the Chloroacetyl Moiety
The chloroacetyl group in N-(Chloroacetyl)allylamine contains a highly reactive carbon-chlorine bond, making it susceptible to nucleophilic attack. This reactivity is the basis for a variety of substitution reactions.
Reactions with Amines and Substituted Amines
This compound readily reacts with a wide range of primary and secondary amines, as well as substituted amines, to form N-substituted glycine (B1666218) amides. researchgate.netijpsr.info The reaction proceeds via a standard nucleophilic substitution mechanism where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion. nih.govchemguide.co.uksavemyexams.comlibretexts.org
The general reaction can be represented as follows:
R¹R²NH + ClCH₂C(=O)NHCH₂CH=CH₂ → R¹R²NCH₂C(=O)NHCH₂CH=CH₂ + HCl
Where R¹ and R² can be hydrogen, alkyl, or aryl groups.
These reactions are often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net The choice of solvent and base can influence the reaction rate and yield. For instance, reactions are commonly performed in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net
A variety of amines have been successfully employed in this reaction, leading to the synthesis of diverse derivatives. The resulting products are valuable intermediates in the synthesis of more complex molecules, including biologically active compounds and heterocyclic structures like diketopiperazines through subsequent intramolecular cyclization. mdpi.com
Table 1: Examples of Nucleophilic Substitution of this compound with Amines
| Amine Nucleophile | Product | Reference |
| Benzylamine (B48309) | N-Allyl-2-(benzylamino)acetamide | nih.gov |
| Diethylamine | N-Allyl-2-(diethylamino)acetamide | chemguide.co.uk |
| Aniline | N-Allyl-2-(phenylamino)acetamide | researchgate.net |
| Morpholine | N-Allyl-2-morpholinoacetamide | researchgate.netsci-hub.se |
Reactions with Other Heteroatom Nucleophiles
Beyond amines, the chloroacetyl moiety of this compound can also react with other heteroatom nucleophiles, such as those containing oxygen and sulfur.
Reactions with Oxygen Nucleophiles: Alcohols and phenols can act as nucleophiles, attacking the chloroacetyl group to form the corresponding ether derivatives. These reactions typically require basic conditions to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.
Reactions with Sulfur Nucleophiles: Thiols are potent nucleophiles and react readily with this compound to yield thioether products. These reactions are generally efficient and proceed under mild conditions.
The versatility of these nucleophilic substitution reactions makes this compound a key precursor for a wide array of functionalized molecules. researchgate.net
Reactions Involving the Allyl Moiety
The allyl group in this compound provides a second site of reactivity, primarily through its carbon-carbon double bond. This allows for electrophilic additions and various cyclization reactions.
Electrophilic Additions to the Alkene
The double bond of the allyl group can undergo electrophilic addition reactions. A common example is halogenation, such as bromination. pressbooks.pub The reaction of this compound with bromine (Br₂) would lead to the addition of bromine atoms across the double bond, forming a dibromo derivative.
The use of N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to allylic bromination, where a bromine atom substitutes a hydrogen atom on the carbon adjacent to the double bond. masterorganicchemistry.com This reaction proceeds via a radical mechanism and provides an alternative pathway to functionalize the allyl group. pressbooks.pub
Cyclization Reactions of the Allyl Group (e.g., 6-Exo-trig cyclization)
The allyl group is a key participant in various cyclization reactions, particularly those forming five- and six-membered rings. One of the most significant is the 6-exo-trig cyclization, which is a type of radical cyclization. nih.gov
In this process, a radical is generated elsewhere in the molecule, often at the α-carbon of the chloroacetyl group through atom transfer radical cyclization (ATRC). mdpi.com This radical can then attack the terminal carbon of the allyl double bond in an intramolecular fashion. The "6-exo-trig" designation refers to the formation of a six-membered ring ("6"), the breaking of the bond outside the newly formed ring ("exo"), and the attack on a trigonal (sp²-hybridized) carbon ("trig").
This type of cyclization is a powerful tool for the synthesis of γ-lactams, which are five-membered cyclic amides. oup.comacs.orgnih.gov The regioselectivity of the cyclization (i.e., whether a 5-exo or 6-endo cyclization occurs) can be influenced by various factors, including the nature of the substituents and the reaction conditions. nih.gov
Intramolecular Cyclization and Rearrangement Pathways
The dual reactivity of this compound allows for a variety of intramolecular reactions, leading to the formation of diverse heterocyclic structures. These reactions often involve a sequence of steps, combining nucleophilic substitution and reactions of the allyl group.
A prominent example is the synthesis of morpholin-2-ones. This can be achieved through an intramolecular cyclization where the amide nitrogen attacks the terminal carbon of the allyl group, which has been activated by an electrophile. Alternatively, a rearrangement can occur. For example, the Meisenheimer rearrangement involves the oup.comontosight.ai-sigmatropic rearrangement of a tertiary amine N-oxide, which can be formed from an N-allyl precursor. liverpool.ac.uk Another pathway involves an initial nucleophilic attack by the amide oxygen on an activated double bond, followed by rearrangement.
Furthermore, intramolecular reactions can be initiated at the chloroacetyl group. For instance, deprotonation of the amide nitrogen can lead to an intramolecular nucleophilic substitution, forming a β-lactam (a four-membered ring), although this is generally less favored than intermolecular reactions. More complex cascade reactions can also be designed, where an initial intermolecular reaction is followed by an intramolecular cyclization. asianpubs.org
The ability of this compound to undergo these intramolecular cyclizations and rearrangements makes it a valuable precursor for synthesizing a range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. ub.edu
Formation of Lactams and Related Heterocycles
The intramolecular cyclization of this compound and its derivatives is a common strategy for the synthesis of lactams, particularly γ-lactams and β-lactams. researchgate.netnih.govorganic-chemistry.org This process typically involves the nucleophilic attack of the allylic double bond onto the electrophilic carbonyl carbon of the chloroacetamide moiety, or an initial reaction at the carbon bearing the chlorine atom.
One approach involves a two-step process where an Ugi four-component reaction (4CR) is followed by a radical cyclization. thieme-connect.com In this method, allylamine (B125299), chloroacetic acid, an aldehyde, and an isocyanide react to form an intermediate that subsequently undergoes radical-initiated cyclization to yield the desired lactam. thieme-connect.com
The formation of β-lactams from N-allylamines can also be achieved through palladium-catalyzed oxidative carbonylation. nih.gov This method provides access to α-methylene-β-lactams, which are valuable synthetic intermediates. nih.gov The synthesis of various N-aryl 2-chloroacetamides through the chloroacetylation of the corresponding aryl amine has been described, and their reactivity towards nucleophiles can lead to intramolecular cyclization, furnishing a variety of heterocyclic systems. researchgate.net The reaction of Schiff bases with chloroacetyl chloride is another route to β-lactams. jmchemsci.com
The intramolecular cyclization of N'-chloroacetylindole hydrazide in the presence of sodium hydroxide (B78521) in dimethyl formamide (B127407) leads to the formation of 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one. asianpubs.org Similarly, polyethylene (B3416737) glycol-immobilized tryptophan ester can be converted to N-chloroacetamide, which then undergoes intramolecular cyclization to form tetracyclic diketopiperazine-fused tetrahydro-β-carboline (THBC) structures. mdpi.com
The table below summarizes various methods for the synthesis of lactams and related heterocycles from this compound and its derivatives.
| Starting Material | Reagents and Conditions | Product |
| Allylamine, Chloroacetic acid, Aldehyde, Isocyanide | Ugi-4CR followed by radical cyclization | γ-Lactam |
| N-Allylamines | Pd catalyst, Oxidant, CO | α-Methylene-β-lactam |
| N-Aryl amines | Chloroacetyl chloride | N-Aryl-2-chloroacetamide |
| Schiff bases | Chloroacetyl chloride | β-Lactam |
| N'-Chloroacetylindole hydrazide | NaOH, DMF | 5,6-dihydro-5-substituted-3-phenylindole-1,3,4-oxadiazin-5-one |
| Polyethylene glycol-immobilized tryptophan ester | Chloroacetyl chloride, then intramolecular cyclization | Tetracyclic diketopiperazine-fused THBC |
Radical Cyclization Processes
Radical cyclizations of this compound and related compounds offer a powerful method for the construction of nitrogen-containing heterocycles. These reactions are typically initiated by the generation of a radical at the α-position to the carbonyl group of the chloroacetamide. This can be achieved through various methods, including the use of radical initiators or transition metal catalysts.
Atom Transfer Radical Cyclization (ATRC) is a prominent method used for the cyclization of N-allyl polychloroamides. researchgate.net For instance, CuCl-catalyzed ATRC of N-substituted N-allyl polychloroamides can produce γ-lactams. researchgate.net The reaction of N-allyl trichloroacetamides can lead to the formation of pyrrolidinones. ub.edu
The mechanism of these radical cyclizations generally involves the following key steps:
Initiation: Generation of a radical species. In ATRC, a transition metal complex abstracts a halogen atom from the substrate.
Cyclization: The initially formed radical undergoes an intramolecular addition to the allyl double bond. This cyclization can proceed via different modes, with the 5-exo-trig cyclization being a common pathway leading to five-membered rings. mdpi.commdpi.com
Propagation/Termination: The cyclized radical can then be trapped by a halogen atom from the catalyst (in ATRC) or undergo other termination pathways.
The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) can be influenced by substituents on the allyl group and the reaction conditions. mdpi.com For example, the presence of a phenyl group at the alkyne terminus can influence the control over the cyclization mode. mdpi.com
The table below provides examples of radical cyclization reactions involving N-allyl chloroacetamide derivatives.
| Substrate | Catalyst/Initiator | Product |
| N-Substituted N-allyl polychloroamides | CuCl | γ-Lactam |
| N-Allyl trichloroacetamides | - | Pyrrolidinone |
Mechanistic Investigations of Key Transformations
Understanding the detailed mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Mechanistic studies often involve a combination of experimental techniques and computational methods.
Transition State Analysis and Reaction Coordinate Determination
Computational methods, such as Density Functional Theory (DFT) calculations, are powerful tools for investigating the transition states and reaction coordinates of chemical transformations. For the palladium-catalyzed oxidative carbonylation of N-allylamines to β-lactams, DFT calculations have suggested that the formation of the β-lactam ring proceeds through a four-membered-ring transition state. nih.gov
In the context of radical cyclizations, transition state analysis can help to rationalize the observed stereochemical outcomes. For example, in the radical cyclization of N-(α-methylbenzyl)trichloroacetamides, a process involving memory of chirality with complete inversion of stereochemistry at the benzylic center has been observed, suggesting a highly organized transition state. ub.edu
For the Rh-catalyzed C-2 alkylation of azoles, extensive kinetic analysis and DFT calculations have supported a mechanism involving a substrate-derived Rh-N-heterocyclic carbene (NHC) complex as an intermediate. osti.gov The catalytically active RhCl(PCy3)2 fragment coordinates to the heterocycle, followed by intramolecular C-H bond activation to form a Rh-H intermediate, which then tautomerizes to the observed carbene complex. osti.gov
Kinetic Studies and Isotope Effects
Kinetic studies and the determination of kinetic isotope effects (KIEs) provide valuable insights into the rate-determining steps of a reaction and the nature of the transition states. The KIE is the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). libretexts.org
In a study of the reaction of benzylamine with N-chlorosuccinimide, the reaction was found to be first order in both reagents, and a mechanism involving the transfer of a chlorine atom between the nitrogenous compounds was proposed. researchgate.net Kinetic studies of the reaction of N-phenylchloroacetamide with thiols have shown a Brønsted-type plot with a βnuc value of 0.22 ± 0.07, indicating an early transition state with respect to the attack by the thiolate. rsc.org These data, along with the effects of temperature and ionic strength, are consistent with a concerted SN2 mechanism. rsc.org
Intramolecular KIEs have been used to study DDQ-mediated oxidative cyclization reactions of benzylic and allylic ethers. nih.gov The observed moderate to large KIEs are consistent with C-H bond cleavage occurring in the rate-determining step. nih.gov In an I(III)-catalyzed oxidative cyclization of ortho-substituted anilines to form benzimidazoles, an intramolecular KIE of 1.98 ± 0.01 was measured, suggesting that C-H bond amination is involved in the rate-determining step. chemrxiv.org
The table below summarizes key findings from mechanistic investigations.
| Reaction | Method | Key Finding |
| Pd-catalyzed oxidative carbonylation of N-allylamines | DFT Calculations | Formation of β-lactam via a four-membered-ring transition state. nih.gov |
| Rh-catalyzed C-2 alkylation of azoles | Kinetic analysis, DFT calculations | Involves a substrate-derived Rh-NHC complex intermediate. osti.gov |
| Reaction of N-phenylchloroacetamide with thiols | Kinetic studies, Brønsted plot | Concerted SN2 mechanism with an early transition state. rsc.org |
| DDQ-mediated oxidative cyclization of ethers | Intramolecular KIE | C-H bond cleavage is the rate-determining step. nih.gov |
| I(III)-catalyzed oxidative cyclization of anilines | Intramolecular KIE | C-H bond amination is involved in the rate-determining step. chemrxiv.org |
N Chloroacetyl Allylamine As a Synthetic Intermediate for Nitrogen Containing Heterocycles
Synthesis of Azetidines and Spirocycles
Azetidines, four-membered nitrogen-containing rings, are significant structural motifs in many biologically active compounds. N-(Chloroacetyl)allylamine serves as a precursor for the synthesis of azetidin-2-ones, also known as β-lactams. The general strategy involves the reaction of an imine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534), to induce a [2+2] cycloaddition. researchgate.netresearchgate.net This reaction, known as the Staudinger synthesis, is a well-established method for constructing the β-lactam ring.
While direct examples of this compound in Staudinger reactions are not extensively detailed in the provided results, the principle of using a chloroacetylating agent is fundamental. For instance, various Schiff bases have been successfully cyclized with chloroacetyl chloride to yield azetidinones. researchgate.netresearchgate.netchemijournal.com The allyl group in this compound would remain as a substituent on the azetidinone nitrogen, available for further synthetic transformations.
The synthesis of spirocycles, molecules containing two rings connected by a single shared atom, can also be approached using related methodologies. Optically active spirocycles have been prepared through a sequence involving a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) followed by a Heck reaction. nih.gov While not directly employing this compound, this highlights the utility of allylic moieties in constructing complex spirocyclic frameworks. The allyl group of this compound could potentially participate in similar palladium-catalyzed cyclizations to form spiro-heterocycles.
Table 1: Examples of Azetidinone Synthesis using Chloroacetyl Chloride
| Reactants | Product | Reaction Type | Reference |
| Schiff bases and Chloroacetyl chloride | Azetidinones | Cyclocondensation | researchgate.netresearchgate.netchemijournal.com |
| Imines and Chloroacetyl chloride | Azetidin-2-ones | [2+2] Cycloaddition (Staudinger synthesis) | researchgate.netresearchgate.net |
Formation of Thiazinanes and Related Sulfur Heterocycles
Thiazinanes are six-membered heterocyclic compounds containing both nitrogen and sulfur atoms. nih.govmdpi.com this compound can be a valuable precursor for the synthesis of 1,3-thiazinan-4-ones. The synthetic strategy typically involves the reaction of a thioamide with a three-carbon component possessing two electrophilic centers.
In a relevant synthetic approach, 3-mercaptopropionic acid reacts with hydrazinecarboxamides to form 1,3-thiazinan-4-ones. mdpi.com Similarly, this compound, after conversion of the chloroacetyl group to a suitable derivative or direct reaction with a sulfur nucleophile, could undergo cyclization to form a thiazinane ring. For example, reaction with a thiourea (B124793) derivative could lead to the formation of a 2-imino-1,3-thiazinan-4-one scaffold.
The reactivity of the chloroacetyl group allows for nucleophilic substitution by sulfur-containing reagents, which is a key step in the formation of various sulfur heterocycles. researchgate.netorganic-chemistry.org
Table 2: Synthesis of Thiazinane Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
| Hydrazinecarboxamides | 3-Mercaptopropionic acid | 1,3-Thiazinan-4-one derivatives | mdpi.com |
Applications in Quinolinone and Tetrahydroisoquinoline Synthesis
Quinolinone and tetrahydroisoquinoline scaffolds are prevalent in a vast number of biologically active natural products and synthetic drugs. wikipedia.orgnih.govmdpi.com The synthesis of quinolinone derivatives can be achieved through various routes, often involving the cyclization of appropriately substituted anilines or related precursors. For instance, 3-(chloroacetyl)-2-[substituted] quinazolin-4(3H)-one has been synthesized by reacting 2-(substituted) quinazolin-4(3H)-one with chloroacetyl chloride. nih.gov The chloroacetyl group can then be further functionalized.
While a direct application of this compound in quinolinone synthesis is not explicitly detailed, its structural features suggest potential utility. The chloroacetylamino moiety could be incorporated into a precursor that undergoes intramolecular cyclization to form the quinolinone ring system.
The tetrahydroisoquinoline skeleton is another important heterocyclic framework. wikipedia.orgnih.govnih.govgoogle.com The Pictet-Spengler reaction is a classic and versatile method for synthesizing tetrahydroisoquinolines. mdpi.com While this reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, modifications and tandem reactions have expanded its scope. The allyl group of this compound could be envisioned to participate in cyclization reactions leading to tetrahydroisoquinoline derivatives, for example, through an intramolecular Heck-type reaction on a suitably prepared aromatic substrate.
Table 3: Synthetic Approaches to Quinolinones and Tetrahydroisoquinolines
| Target Scaffold | Synthetic Method | Key Reagents/Intermediates | Reference |
| Quinolinone | Cyclization | 2-(Substituted) quinazolin-4(3H)-one, Chloroacetyl chloride | nih.gov |
| Tetrahydroisoquinoline | Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | mdpi.com |
| Tetrahydroisoquinoline | Intramolecular Cyclization | N-acyliminium ions | mdpi.com |
Precursor for Diketopiperazines
Diketopiperazines (DKPs) are a class of cyclic dipeptides that exhibit a wide range of biological activities. mdpi.com They are typically formed by the cyclization of a linear dipeptide. mdpi.com this compound can serve as a key building block for the synthesis of aza-diketopiperazines (aza-DKPs).
A one-pot synthesis of aza-DKPs has been developed where an N-isocyanate precursor is generated in situ from a primary amine and chloroacetyl chloride. amazonaws.com This intermediate then reacts with another amine to form the aza-DKP scaffold. The allylamine (B125299) portion of this compound would provide one of the nitrogen atoms and the allyl substituent in the final aza-DKP ring. This method allows for controlled reactivity and the generation of diverse aza-DKP libraries. amazonaws.com
Another approach involves the N-acylation of a diamino alcohol with chloroacetyl chloride, followed by cyclization to form a ketopiperazine. nih.govresearchgate.net The allyl group from this compound would be incorporated into the final piperazine (B1678402) ring structure.
Table 4: Synthesis of Diketopiperazine Derivatives
| Starting Material | Key Reagent | Product | Reference |
| Primary Amine | Chloroacetyl chloride | Aza-Diketopiperazine | amazonaws.com |
| Diamino alcohol | Chloroacetyl chloride | Ketopiperazine | nih.govresearchgate.net |
Synthesis of Pyrimidine (B1678525) Derivatives
Pyrimidine and its derivatives are fundamental components of nucleic acids and are found in numerous pharmacologically active compounds. nih.govmdpi.com The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative.
This compound can be utilized in the synthesis of pyrimidine derivatives. For instance, a series of pyrimidine derivatives have been synthesized by reacting a 2-aminopyrimidine (B69317) with chloroacetyl chloride to form a chloroacetyl amide intermediate. nih.gov This intermediate can then be further functionalized. The allyl group on the nitrogen of this compound would remain as a substituent on the resulting pyrimidine ring system, offering a handle for further diversification.
Table 5: Synthesis of Pyrimidine Derivatives
| Starting Material | Key Reagent | Intermediate | Reference |
| 2-Aminopyrimidine derivative | Chloroacetyl chloride | Chloroacetyl amide derivative | nih.gov |
Utilization in Multi-Component Reactions for Diverse Scaffolds
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.org this compound, with its distinct reactive sites, is an excellent candidate for participation in MCRs to generate diverse heterocyclic scaffolds.
The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.netthieme-connect.com While this compound itself is not a typical Ugi component, its derivatives could be employed. For example, the amine functionality could be one of the four components.
More directly, the chloroacetyl group can be used to generate electrophilic species in situ for MCRs. For instance, in a one-pot synthesis of spirocyclic β-lactams, 2-chloroquinoline-3-carbaldehydes were used in an Ugi-4CR, demonstrating the utility of chloro-substituted components in generating molecular complexity. thieme-connect.com The combination of the nucleophilic amine and the electrophilic chloroacetyl group within this compound could potentially be harnessed in novel MCRs to access a wide array of heterocyclic structures.
Molecular Interactions and Biochemical Relevance of N Chloroacetyl Allylamine Derivatives
Investigations of Molecular-Level Interactions in Biological Systems
Understanding how N-(Chloroacetyl)allylamine derivatives interact with biological systems at the molecular level is crucial for the rational design of new therapeutic agents. These investigations often involve a combination of computational and experimental techniques to elucidate binding modes and inhibitory mechanisms.
Ligand-Receptor Binding Studies (e.g., molecular docking studies)
Molecular docking is a computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpsr.com This technique is instrumental in understanding the ligand-receptor interactions of this compound derivatives.
Studies have shown that the binding of a ligand to a receptor can induce conformational shifts in the receptor. unica.it The affinity of a ligand for a receptor is influenced by various factors, including the shape of the binding pocket and the chemical properties of both the ligand and the receptor. plos.org For instance, the presence of hydrophobic residues and charged amino acids within the receptor's binding site can significantly impact the binding mode and affinity of a ligand. plos.org
In the context of this compound derivatives, molecular docking studies have been employed to predict their binding modes with various protein targets. For example, docking studies of N1-chloroacetyl-7-substituted-4-methyl-1,5-benzodiazepine-2-one derivatives with the GABA-A receptor-associated protein have been performed to identify their hypothetical binding modes. ijpsr.com Such studies help in understanding how these derivatives interact with the amino acid residues within the binding pocket of the receptor, providing insights for the design of more potent and selective ligands. ijpsr.comnih.govnih.gov The interaction energy between the ligand and the receptor is a key parameter evaluated in these studies, with a more negative value generally indicating a more favorable binding. unica.it
Interactive Table: Example of Molecular Docking Data for Chloroacetamide Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |
|---|---|---|---|
| d1 | 1JIJ | - | - |
| d2 | 1JIJ | - | - |
| d3 | 1JIJ | - | - |
| d6 | 4WMZ, 3ERT | - | - |
| d7 | 4WMZ, 3ERT | - | - |
| N1-chloroacetyl-7-bromo-4-methyl-1,5-benzodiazepine-2-one | GABA-A receptor-associated protein (1KJT) | -4.7869 | - |
| 7-chloro-4-methyl-1,5-benzodiazepin-2-one | GABA-A receptor-associated protein (1KJT) | -5.0485 | - |
| Clobazam (known GABA agonist) | GABA-A receptor-associated protein (1KJT) | -5.2598 | - |
Note: Specific interacting residues and detailed docking scores are often found in the full research articles. The table provides a representative structure for such data.
Enzyme Inhibition Mechanisms and Kinetics
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. pioneerpublisher.com this compound and its derivatives can act as enzyme inhibitors, and understanding their inhibition mechanisms and kinetics is vital for drug development. google.comdu.ac.in
Enzyme inhibitors can be classified as reversible or irreversible. libretexts.org Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and its substrate. libretexts.org Irreversible inhibitors, on the other hand, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. du.ac.in The chloroacetyl group in this compound derivatives is an electrophilic functional group that can react with nucleophilic residues in the active site of enzymes, potentially leading to irreversible inhibition. du.ac.in
Kinetic studies are performed to determine the type of inhibition and to quantify the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). researchgate.netnih.gov These studies involve measuring the rate of the enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. nih.govmdpi.com For example, allylamine (B125299) antifungals like naftifine (B1207962) act as non-competitive inhibitors of squalene (B77637) epoxidase, a key enzyme in fungal ergosterol (B1671047) biosynthesis. mdpi.com
Design of Derivatives with Specific Biological Activities
The versatile chemical scaffold of this compound allows for the design and synthesis of derivatives with a wide array of biological activities. By modifying the structure of the parent compound, researchers can optimize its properties to target specific pathogens or cellular processes.
Antimicrobial Activity of Chloroacetamide Derivatives
The emergence of drug-resistant microorganisms presents a significant global health challenge, necessitating the development of new antimicrobial agents. eurjchem.comresearchgate.net Chloroacetamide derivatives have shown promise as a class of compounds with potent antimicrobial activity. nih.goveurjchem.comtandfonline.com
These derivatives have been synthesized and evaluated against various bacterial and fungal species. eurjchem.comresearchgate.nettandfonline.com For instance, a series of chloroacetamide derivatives were synthesized and showed comparable activity to standard drugs against Staphylococcus aureus and Escherichia coli. researchgate.net Molecular docking studies have suggested that these compounds may exert their antibacterial effect by targeting essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in DNA replication and transcription. eurjchem.comresearchgate.netresearchgate.net The introduction of different functional groups to the chloroacetamide core can modulate the antimicrobial spectrum and potency. eurjchem.comtandfonline.com
Interactive Table: Antimicrobial Activity of Chloroacetamide Derivatives
| Compound | Target Microorganism | Activity (e.g., MIC) | Reference |
|---|---|---|---|
| Compound 2b | Staphylococcus aureus, Escherichia coli | Most efficacious in the series | eurjchem.comresearchgate.net |
| Compound 13 | Bacillus cereus | MIC = 10 mg/L | tandfonline.com |
| Compound 6 | Candida albicans | EC50 = 197.02 mg/L | tandfonline.com |
| Compound 20 | Candida albicans | EC50 = 189.13 mg/L | tandfonline.com |
| Compound 14 | Various bacteria | MIC < 1.16 µg/µL | researchgate.net |
| Compound 18 | Mycobacterium tuberculosis H37Rv | MIC = 1.56 µg/mL | researchgate.net |
| Compounds d1, d2, d3 | Bacterial and fungal species | Promising antimicrobial activity | nih.gov |
Antimalarial Activity
Malaria remains a devastating parasitic disease, and the spread of drug-resistant parasites necessitates the discovery of new antimalarial agents. sums.ac.ir Derivatives of this compound have been investigated for their potential as antimalarial drugs.
Research in this area focuses on designing molecules that can effectively inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.net For example, some amide-coupled naphthalene (B1677914) scaffolds have demonstrated moderate antimalarial activity. researchgate.net Additionally, certain dispiro-1,2,4-trioxolane piperidine (B6355638) derivatives have shown potent antimalarial activity with low IC50 values. nih.gov The development of new antimalarial analogues often involves modifying existing drug scaffolds, such as that of chloroquine, to overcome resistance mechanisms. sums.ac.ir
Other Biological Activities (e.g., therapeutic potential)
Beyond their antimicrobial and antimalarial properties, derivatives of this compound and related chloroacetamides have been explored for a range of other therapeutic applications. nih.gov The reactivity of the chloroacetyl group allows for its use in synthesizing a variety of heterocyclic compounds with diverse pharmacological profiles. mdpi.com
For example, some derivatives have been investigated for their anticancer activity. nih.govnih.gov Studies have shown that certain N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives exhibit activity against breast cancer cell lines. nih.gov Molecular docking studies have been used to understand the binding of these compounds to cancer-related targets. nih.gov Additionally, allylamine derivatives have been studied for their antifungal properties. researchgate.netnih.gov The therapeutic potential of these compounds is broad, with research also exploring their use as anti-inflammatory, anticonvulsant, and enzyme inhibitory agents. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The biological activity of this compound and its analogs is intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have been instrumental in optimizing the therapeutic potential of this class of compounds. The chloroacetamide moiety is a key feature, often acting as a reactive group, while the allylamine portion can be varied to modulate properties like lipophilicity, target specificity, and potency.
Systematic variations of the structural elements in allylamine derivatives have been shown to define their antifungal activity, with the phenyl ring being a feature that allows for wide variations. nih.gov For many biologically active chloroacetamide derivatives, a tertiary allylamine function is considered a prerequisite for their antifungal properties. nih.gov
Research into various derivatives has provided insights into the structural requirements for different biological activities. For instance, in a series of novel chloroacetamide derivatives, compound 13 demonstrated the broadest spectrum of antimicrobial activity, particularly against B. cereus. tandfonline.com This suggests that the specific substitutions on the chloroacetamide scaffold in compound 13 are favorable for broad-spectrum antimicrobial action. Similarly, compounds 6 and 20 from the same study showed potent activity against C. albicans, indicating that their structural features are particularly effective for targeting this fungal pathogen. tandfonline.com
In the context of anticancer activity, new derivatives of phaeosphaeride A (PPA) incorporating an amino group have been synthesized. nih.gov Compound 6 from this series was found to be highly potent against several cancer cell lines, including HCT-116, PC-3, K562, NCI-H929, Jurkat, and RPMI8226. nih.gov The significant increase in anticancer activity compared to the parent compound, PPA, highlights the importance of the introduced amino functionality and its specific structural arrangement. nih.gov
Furthermore, studies on thiophene-2-carboxamide derivatives have revealed that substitutions on the thiophene (B33073) ring influence their antioxidant and antibacterial properties. nih.gov For example, amino thiophene-2-carboxamide 7a exhibited significant antioxidant activity, while compound 7b showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov These findings underscore the critical role of substituent groups in modulating the biological effects of chloroacetamide-containing scaffolds.
The lipophilicity of these compounds also plays a crucial role in their activity. For instance, the anti-Fusarium action of N-4-bromophenyl-2-chloroacetamide (4-BFCA) is suggested to be related to its lipophilic character, which facilitates its penetration through the fungal cell membrane. nih.govufrgs.br Quantitative structure-activity relationship (QSAR) studies have supported this, showing a correlation between the partition coefficient (LogP) and biological activity. nih.govufrgs.br
The following table summarizes the structure-activity relationships of selected this compound analogs and related chloroacetamide derivatives:
| Compound/Analog | Structural Modification | Key Biological Activity | Research Finding |
| Naftifine-related allylamines | Variation of phenyl ring and other structural elements. | Antifungal. | Biological activity is strictly bound to specific structural requirements; a tertiary allylamine function is a prerequisite. nih.gov |
| Chloroacetamide derivative 13 | Specific substitutions on the chloroacetamide scaffold. | Broad-spectrum antimicrobial, especially against B. cereus. | Showed the broadest spectrum of activity among the synthesized derivatives. tandfonline.com |
| Chloroacetamide derivatives 6 and 20 | Specific substitutions on the chloroacetamide scaffold. | Potent antifungal against C. albicans. | Displayed potent activity against this specific fungal pathogen. tandfonline.com |
| Phaeosphaeride A derivative 6 | Introduction of an amino group to the PPA scaffold. | Anticancer against multiple cell lines. | Showed a significant increase in anticancer activity compared to the parent compound. nih.gov |
| Amino thiophene-2-carboxamide 7a | Amino group substitution on the thiophene ring. | Antioxidant. | Exhibited significant antioxidant activity. nih.gov |
| Thiophene-2-carboxamide 7b | Specific substitution on the thiophene ring. | Antibacterial. | Recorded the highest activity index against several bacterial strains. nih.gov |
| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | Bromophenyl substitution. | Anti-Fusarium. | Activity is likely due to its lipophilic character facilitating cell membrane penetration. nih.govufrgs.br |
Bioconjugation and Probe Development utilizing this compound motifs
The reactive nature of the chloroacetyl group makes this compound and its derivatives valuable tools in bioconjugation and for the development of chemical probes. biosynth.com The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic residues on biomolecules such as cysteine, to form stable covalent bonds. This property is exploited to link these molecules to proteins, peptides, and other biological targets.
Bioconjugation:
The ability of chloroacetamide derivatives to covalently modify biomolecules is fundamental to their use in bioconjugation. This process involves the attachment of a molecule to a biological entity, often to impart new functionality. For example, the chloroacetyl group can be used to attach a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to a protein of interest. This allows for the visualization or detection of the protein within a complex biological system.
Chemical Probes:
Chemical probes are small molecules used to study and manipulate biological systems. The chloroacetyl group is a common warhead in the design of covalent chemical probes. These probes can be designed to target specific enzymes or proteins. For instance, a chloroacetamide-containing molecule can be synthesized to bind to the active site of an enzyme. The subsequent covalent reaction with a nearby nucleophilic amino acid residue leads to irreversible inhibition of the enzyme, allowing for the study of its function.
A notable example is the development of BI-9321, a chemical probe targeting the PWWP1 domain of NSD3. nih.gov While not containing an allylamine, this probe highlights the utility of a reactive group in targeting protein-protein interactions. The development of such probes facilitates the exploration of the biological functions of previously understudied proteins. nih.gov
The versatility of the chloroacetyl group is further demonstrated in its use for synthesizing various heterocyclic compounds with potential biological activities. For example, N1-chloroacetyl derivatives of 1H-benzo[b] tandfonline.comCurrent time information in Bangalore, IN.diazepin-2(3H)-ones have been synthesized and further reacted to create more complex molecules with anticonvulsant properties. tbzmed.ac.ir Similarly, chloroacetyl chloride has been used to derivatize coumarins, leading to compounds with potential antimicrobial activity. mdpi.com
The following table provides examples of how this compound motifs and related chloroacetamides are utilized in bioconjugation and probe development:
| Application | Compound/Motif | Target/Biomolecule | Purpose/Finding |
| Chemical Probe | Allyl alcohol | Reactive halogen species | Used to determine steady state concentrations of reactive chlorine and bromine in aqueous solutions. copernicus.org |
| Chemical Probe | BI-9321 | NSD3-PWWP1 domain | A potent and selective antagonist used to study the biological function of the PWWP1 domain. nih.gov |
| Bioconjugation Intermediate | N1-chloroacetyl-1H-benzo[b] tandfonline.comCurrent time information in Bangalore, IN.diazepin-2(3H)-one | 5-substituted-1,3,4-thiadiazoles amines | Synthesis of derivatives with potential anticonvulsant activity. tbzmed.ac.ir |
| Bioconjugation Intermediate | 2-N-chloroacetylamino-3-carboethoxy-4-(p-bromophenyl)-4H,5H-pyrano[3,2-c] Current time information in Bangalore, IN.benzopyran -5-one | Sodium ethoxide | Cyclisation to form a pyridino[3,2-6,5]4H-pyrano[3,2-c] Current time information in Bangalore, IN.benzopyran derivative. mdpi.com |
| Covalent Ligand | Chloroacetamide-based recruiters | E3 Ubiquitin ligases | Used in the development of targeted protein degraders. nomuraresearchgroup.com |
Q & A
Q. How can computational chemistry predict this compound’s environmental fate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
